molecular formula C17H16FN3O3S2 B2732013 N-(2,3-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 886953-05-5

N-(2,3-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No. B2732013
CAS RN: 886953-05-5
M. Wt: 393.45
InChI Key: XHSRPULACHUXCB-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H16FN3O3S2 and its molecular weight is 393.45. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactions and Synthesis Techniques

A study explored the reactions of 1,2,5-thiadiazole 1,1-dioxide derivatives with nitrogenated nucleophiles, providing insights into the addition reactions of some amides and aromatic amines to a CN double bond of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide, highlighting the chemical reactivity and potential synthesis routes for compounds including N-(2,3-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide or related structures (J. Caram, S. L. Aimone, M. V. Mirífico, & E. Vasini, 2003).

Potential Pesticidal Applications

Research on N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide characterized by X-ray powder diffraction suggests potential pesticidal applications. These organic compounds, structurally similar to N-(2,3-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide, highlight the importance of structural characterization in developing effective pesticides (E. Olszewska, B. Tarasiuk, & S. Pikus, 2011).

Pharmacological and Biological Evaluation

The synthesis and biological evaluation of substituted imidazothiadiazoles and pyrimidines for studying peripheral benzodiazepine receptors indicate the relevance of structural analogs in neurodegenerative disorder studies. Compounds synthesized with structural similarities to N-(2,3-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide showed high affinity and selectivity, underscoring the therapeutic potential in targeting peripheral benzodiazepine receptors (C. Fookes et al., 2008).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3S2/c1-10-4-3-5-13(11(10)2)19-16(22)9-25-17-20-14-7-6-12(18)8-15(14)26(23,24)21-17/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSRPULACHUXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

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